molecular formula C11H15I B13506791 1-Ethyl-4-iodo-2-(propan-2-yl)benzene

1-Ethyl-4-iodo-2-(propan-2-yl)benzene

Cat. No.: B13506791
M. Wt: 274.14 g/mol
InChI Key: GFFGQTSLMNHVFP-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-2-(propan-2-yl)benzene is an organic compound with the molecular formula C11H15I It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, an iodine atom, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .

Industrial Production Methods: Industrial production of this compound typically involves the iodination of 1-ethyl-2-(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

1-Ethyl-4-iodo-2-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Ethyl-4-iodo-2-(propan-2-yl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack . This property is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

  • 1-Ethyl-4-bromo-2-(propan-2-yl)benzene
  • 1-Ethyl-4-chloro-2-(propan-2-yl)benzene
  • 1-Ethyl-4-fluoro-2-(propan-2-yl)benzene

Comparison: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

Molecular Formula

C11H15I

Molecular Weight

274.14 g/mol

IUPAC Name

1-ethyl-4-iodo-2-propan-2-ylbenzene

InChI

InChI=1S/C11H15I/c1-4-9-5-6-10(12)7-11(9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

GFFGQTSLMNHVFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)I)C(C)C

Origin of Product

United States

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